molecular formula C26H20O2 B14683032 4H-1,3-Benzodioxin, 2,4,4-triphenyl- CAS No. 30309-99-0

4H-1,3-Benzodioxin, 2,4,4-triphenyl-

Cat. No.: B14683032
CAS No.: 30309-99-0
M. Wt: 364.4 g/mol
InChI Key: WAVYJDXSAFBUPB-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin, 2,4,4-triphenyl- is a heterocyclic organic compound with a unique structure that includes a dioxin ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzodioxin, 2,4,4-triphenyl- typically involves the iodocyclization of t-butyl o-vinylphenyl carbonate derivatives. This process includes the treatment of t-butyl 2-vinylphenyl carbonates with iodine in the presence of sodium hydrogencarbonate, resulting in the formation of 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives. These iodides are then reduced with tributyltin hydride to yield the corresponding 4-methyl-4H-1,3-benzodioxin-2-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxin, 2,4,4-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium hydrogencarbonate, and tributyltin hydride. The reactions typically occur under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives of 4H-1,3-Benzodioxin, 2,4,4-triphenyl-, such as 4-iodomethyl-4H-1,3-benzodioxin-2-one and 4-methyl-4H-1,3-benzodioxin-2-one .

Scientific Research Applications

4H-1,3-Benzodioxin, 2,4,4-triphenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin, 2,4,4-triphenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4H-1,3-Benzodioxin, 2,4,4-triphenyl- include:

Uniqueness

4H-1,3-Benzodioxin, 2,4,4-triphenyl- is unique due to its specific structure, which includes a dioxin ring fused with a benzene ring and three phenyl groups

Properties

CAS No.

30309-99-0

Molecular Formula

C26H20O2

Molecular Weight

364.4 g/mol

IUPAC Name

2,4,4-triphenyl-1,3-benzodioxine

InChI

InChI=1S/C26H20O2/c1-4-12-20(13-5-1)25-27-24-19-11-10-18-23(24)26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H

InChI Key

WAVYJDXSAFBUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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